molecular formula C9H18N2O B12624881 (S)-1-Ethyl-5-isopropylpiperazin-2-one

(S)-1-Ethyl-5-isopropylpiperazin-2-one

Katalognummer: B12624881
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: YPIOOFDEKXGYAZ-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-Ethyl-5-isopropylpiperazin-2-one is a chiral piperazine derivative. Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the chiral center in this compound adds to its significance, as chirality can influence the biological activity of compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Ethyl-5-isopropylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and isopropylamine.

    Cyclization: These amines undergo cyclization with a suitable dihaloalkane, such as 1,2-dichloroethane, to form the piperazine ring.

    Chiral Resolution: The racemic mixture of the piperazine derivative is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Ethyl-5-isopropylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion to alcohols.

    Substitution: Introduction of various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

(S)-1-Ethyl-5-isopropylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-1-Ethyl-5-isopropylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include:

    Receptor Binding: Acting as an agonist or antagonist at neurotransmitter receptors.

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethylpiperazine: Lacks the isopropyl group, resulting in different chemical and biological properties.

    5-Isopropylpiperazine: Lacks the ethyl group, affecting its reactivity and interactions.

    Chiral Piperazines: Other chiral piperazine derivatives with varying substituents.

Uniqueness

(S)-1-Ethyl-5-isopropylpiperazin-2-one is unique due to its specific combination of ethyl and isopropyl groups, along with its chiral nature. This combination can lead to distinct pharmacological profiles and reactivity compared to other piperazine derivatives.

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

(5S)-1-ethyl-5-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-4-11-6-8(7(2)3)10-5-9(11)12/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1

InChI-Schlüssel

YPIOOFDEKXGYAZ-MRVPVSSYSA-N

Isomerische SMILES

CCN1C[C@@H](NCC1=O)C(C)C

Kanonische SMILES

CCN1CC(NCC1=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.